

synthesis pathway of 6-Chlorobenzo[d]isoxazol-3-ol

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Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687

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An In-depth Technical Guide to the Synthesis of **6-Chlorobenzo[d]isoxazol-3-ol**

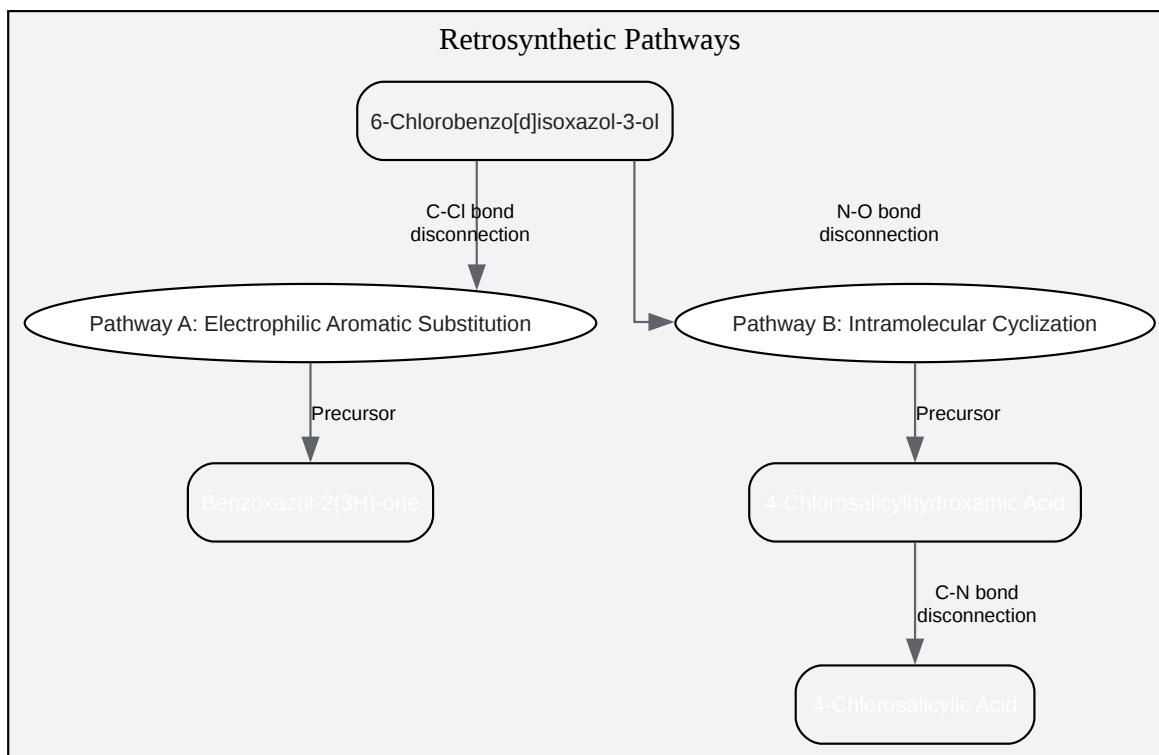
Introduction

6-Chlorobenzo[d]isoxazol-3-ol, which exists in tautomeric equilibrium with its more stable keto form, 6-chlorobenzoxazol-2(3H)-one, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and insecticides. For instance, it is a key building block for phosalone, an organophosphate insecticide. The molecule's utility stems from the reactive nature of the benzisoxazole core, allowing for further functionalization.

This guide provides a detailed examination of the primary synthetic pathways to **6-Chlorobenzo[d]isoxazol-3-ol**, offering insights into the chemical principles, experimental choices, and detailed protocols for its preparation. The content is tailored for researchers, chemists, and professionals in drug development and process chemistry.

Retrosynthetic Analysis

A retrosynthetic approach to **6-Chlorobenzo[d]isoxazol-3-ol** reveals two principal strategies based on key bond disconnections. The target molecule's structure suggests that the core heterocyclic ring can be formed either by creating the C-Cl bond on a pre-existing benzoxazolone scaffold or by constructing the N-O bond of the isoxazole ring from an acyclic precursor.



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Caption: Retrosynthetic analysis of **6-Chlorobenzo[d]isoxazol-3-ol**.

This analysis leads to two distinct and industrially relevant synthetic routes:

- Pathway A: The late-stage, regioselective chlorination of benzoxazol-2(3H)-one.
- Pathway B: The formation of the heterocyclic ring via intramolecular cyclization of a 4-chlorosalicylic acid derivative.

Pathway A: Electrophilic Chlorination of Benzoxazol-2(3H)-one

This is a direct and efficient method, often favored in industrial settings, where the core heterocycle is synthesized first and then functionalized. The reaction involves the direct

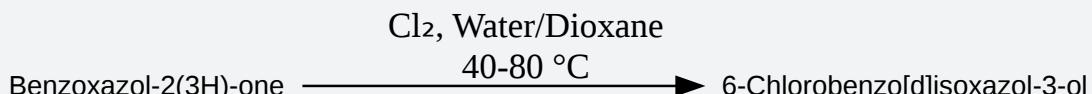
electrophilic substitution on the electron-rich benzene ring of the benzoxazolone scaffold.

Expertise & Experience: Rationale Behind Experimental Choices

The key challenge in this pathway is achieving regioselectivity. The hydroxyl and amide groups within the benzoxazolone ring are ortho-, para-directing activators. The 6-position is sterically accessible and electronically favored for electrophilic attack. The choice of the chlorinating agent and solvent system is critical to control the reaction and prevent the formation of undesired isomers or di-chlorinated byproducts[1].

- Chlorinating Agent: Gaseous chlorine (Cl_2) is a common and cost-effective choice.
- Solvent System: A mixture of water and dioxane is frequently employed[2][3]. Dioxane serves to dissolve the organic benzoxazolone starting material, while water can help moderate the reactivity and facilitate the workup. The ratio of dioxane to water is a key parameter to optimize for yield and purity[2].

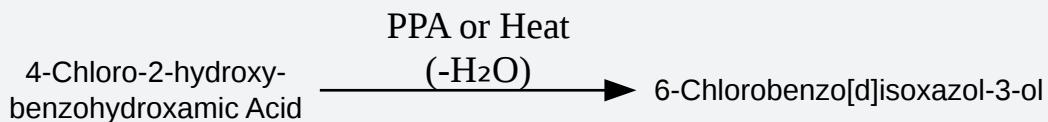
Pathway A: Synthesis via Chlorination



Pathway B, Step 1: Hydroxamic Acid Formation



Pathway B, Step 2: Cyclization



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Sources

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